molecular formula C14H14FNO2S B4577519 N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide

N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4577519
M. Wt: 279.33 g/mol
InChI Key: RNXPHHUCCMSKOF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide, also known as FMHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMHM is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Catalysis and Synthetic Applications

Research has demonstrated the utility of related fluorobis(phenylsulfonyl)methane compounds in catalysis and synthetic chemistry. For instance, iridium-catalyzed allylic alkylation has been applied to achieve highly regio- and enantioselective synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds, which can be further converted to monofluoro-methylated ibuprofen maintaining high optical purity (Liu et al., 2009). Similarly, cinchona alkaloid-catalyzed enantioselective monofluoromethylation, leveraging fluorobis(phenylsulfonyl)methane chemistry, illustrates the creation of chiral molecules with potential pharmaceutical relevance (Mizuta et al., 2007).

Molecular Structure and Characterization

Another area of research focuses on the molecular conformation, NMR chemical shifts, and vibrational transitions of similar methanesulfonamide derivatives. A detailed DFT study has provided insights into the structural and electronic properties of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, facilitating a deeper understanding of their chemical behavior and potential applications (Karabacak et al., 2010).

Biological Activity

The exploration of sulfonamides and their derivatives, including compounds structurally related to N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide, has led to the discovery of potent inhibitors for biological targets such as 5-lipoxygenase. These findings suggest the potential therapeutic applications of these compounds in treating conditions mediated by 5-lipoxygenase activity (Beers et al., 1997).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the selective determination of methanesulfonic acid, showcasing the versatility of methanesulfonamide-based fluorophores in detecting and quantifying chemical species in various matrices. This illustrates the compound's potential utility in developing new analytical tools (Masuda et al., 2005).

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-3-2-4-12(9-11)10-19(17,18)16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXPHHUCCMSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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